N-Benzylcinchonidinium chloride
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Overview
Description
N-Benzylcinchonidinium chloride: is an organic compound with the molecular formula C26H29ClN2O . It is a derivative of cinchonidine, a natural alkaloid found in the bark of cinchona trees. This compound is known for its chiral properties and is widely used as a chiral phase-transfer catalyst in various organic synthesis reactions .
Mechanism of Action
Target of Action
It’s known that the compound is a phase-transfer catalyst , which suggests it interacts with various substances to facilitate their transition between different phases (e.g., from aqueous to organic phase).
Mode of Action
As a phase-transfer catalyst, N-Benzylcinchonidinium chloride likely works by associating with a reactant in one phase and transporting it to the other phase, where the reaction occurs . This process enhances the reaction rate and efficiency. The compound has been involved in various reactions, including enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .
Biochemical Pathways
Given its role as a phase-transfer catalyst, it can be inferred that it plays a part in various chemical reactions and pathways, particularly those involving the transfer of substances between different phases .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it catalyzes. As a phase-transfer catalyst, it can enhance the efficiency and rate of these reactions , potentially leading to increased production of desired products or intermediates.
Biochemical Analysis
Biochemical Properties
N-Benzylcinchonidinium chloride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the formation of enzyme-substrate complexes, which can either inhibit or activate the enzyme’s activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to interact with enzymes in the glycolytic pathway, influencing the levels of metabolites such as glucose and pyruvate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylcinchonidinium chloride can be synthesized by reacting cinchonidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for several hours . The product is then purified by recrystallization from ethanol or a mixture of ethanol and diethyl ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzylcinchonidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It forms complexes with various substrates, which is crucial for its role as a phase-transfer catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in nucleophilic substitution reactions, the benzyl group can be replaced by various nucleophiles, leading to a wide range of products .
Scientific Research Applications
Chemistry: N-Benzylcinchonidinium chloride is extensively used as a chiral phase-transfer catalyst in asymmetric synthesis. It facilitates the enantioselective alkylation of malonic diesters, hydrolysis of enol esters, and asymmetric Michael additions .
Biology and Medicine: In biological research, this compound is used to study chiral recognition and enantioselective processes.
Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and agrochemicals. Its ability to catalyze enantioselective reactions makes it valuable in the production of optically pure compounds .
Comparison with Similar Compounds
- N-Benzylcinchoninium chloride
- N-Benzylquininium chloride
- N-Benzylcinchonidinium bromide
Comparison: N-Benzylcinchonidinium chloride is unique due to its high enantioselectivity and efficiency as a phase-transfer catalyst. Compared to similar compounds, it offers better performance in certain asymmetric synthesis reactions. For instance, N-Benzylquininium chloride and N-Benzylcinchonidinium bromide are also effective phase-transfer catalysts, but they may differ in their selectivity and reaction conditions .
Properties
CAS No. |
69257-04-1 |
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Molecular Formula |
C26H30ClN2O+ |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1; |
InChI Key |
FCHYSBWCOKEPNQ-UHFFFAOYSA-N |
Isomeric SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl |
Appearance |
Powder |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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